2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Description
This compound is a structurally complex tricyclic derivative featuring a 3-chlorophenyl substituent, a hydroxymethyl group, and a 4-fluorophenylacetamide moiety. Its molecular weight is 523.0 g/mol, with a topological polar surface area (TPSA) of 123 Ų, indicating moderate polarity. Key computed properties include an XLogP3 value of 4.6 (suggesting lipophilicity), two hydrogen bond donors, eight hydrogen bond acceptors, and six rotatable bonds . The compound’s tricyclic core integrates oxygen and nitrogen heteroatoms, which may influence its binding affinity to biological targets.
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O3S/c1-14-23-20(16(12-33)11-29-14)10-21-25(35-23)31-24(15-3-2-4-17(27)9-15)32-26(21)36-13-22(34)30-19-7-5-18(28)6-8-19/h2-9,11,33H,10,12-13H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCROQHSENSTEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC(=O)NC5=CC=C(C=C5)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups. The hydroxymethyl and thioacetamide functionalities are then added under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
| Property | Target Compound (3-chlorophenyl) | Analog (2-chlorophenyl) |
|---|---|---|
| Molecular Weight (g/mol) | 523.0 | 523.0 |
| XLogP3 | 4.6 | 4.6 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 8 | 8 |
| Rotatable Bonds | 6 | 6 |
| Topological Polar Surface Area | 123 Ų | 123 Ų |
Key Observations :
- Both compounds share identical molecular weights and backbone topology.
- However, steric and electronic effects of the substituent position may influence target binding. For example, the 3-chlorophenyl group may enhance interactions with hydrophobic pockets in enzymes, as seen in studies where substituent positioning altered binding affinities in tricyclic scaffolds .
Mechanistic Similarities and Differences
Studies on structurally related tricyclic compounds (e.g., oleanolic acid derivatives) demonstrate that shared scaffolds often correlate with overlapping mechanisms of action (MOAs). For instance, molecular docking and transcriptome analyses reveal that compounds with identical cores but differing substituents target similar proteins but exhibit variations in binding energy and selectivity .
- Target Prediction : Systems pharmacology models suggest that the hydroxymethyl and fluorophenyl groups in both compounds may engage hydrogen bonding with catalytic residues in kinases or proteases.
QSAR and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models highlight the importance of chlorine positioning in corrosion inhibition analogs, a principle extendable to pharmacological applications. For example:
- Chlorine at the meta position (3-chlorophenyl) may increase electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
